Phenelzine - 51-71-8

Phenelzine

Catalog Number: EVT-315150
CAS Number: 51-71-8
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenelzine is a small organic compound [] classified as a non-selective, irreversible monoamine oxidase inhibitor (MAOI) []. It has been a valuable tool in scientific research for studying the role of monoamine oxidases (MAO) in various biological processes []. Phenelzine inhibits both MAO-A and MAO-B enzymes, which are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain []. This inhibition leads to increased levels of these neurotransmitters, providing insight into their functions and involvement in various physiological and pathological conditions [].

Relevance: N2-Acetylphenelzine is a structurally related compound to phenelzine, differing by the addition of an acetyl group at the terminal nitrogen. While both compounds exhibit monoamine oxidase inhibitory activity, N2-Acetylphenelzine's lower potency and metabolic profile suggest it may play a lesser role in phenelzine's overall pharmacological effects. [, , ]

N1-Acetylphenelzine

Compound Description: N1-Acetylphenelzine is a synthetic isomer of N2-Acetylphenelzine. Unlike N2-acetylphenelzine, it is not a metabolic product of phenelzine and does not inhibit monoamine oxidase enzymes. [, ]

Relevance: Although structurally similar to phenelzine with the addition of an acetyl group, the positioning on the N1 nitrogen eliminates its ability to inhibit monoamine oxidase, highlighting the importance of the specific nitrogen atom for this activity. [, ]

1,2-Diacetyl-2-(2-phenylethyl)hydrazine

Compound Description: This compound is a diacetylated derivative of phenelzine. It was investigated as a potential metabolite of phenelzine in rats but was not detected in blood or brain tissue extracts. []

Relevance: As a structurally modified version of phenelzine with two acetyl groups, the absence of this compound as a metabolite suggests that diacetylation is not a significant metabolic pathway for phenelzine in rats. []

N-Methylphenelzine

Compound Description: N-Methylphenelzine is an N-methylated derivative of phenelzine, formed by the enzymatic action of methyltransferases found in bovine adrenal glands and certain rat tissues. [] Compared to phenelzine, N-methylphenelzine displays significantly weaker monoamine oxidase (MAO) inhibitory activity. Despite its weaker inhibitory action, N-methylphenelzine can still be metabolized by MAO to produce phenylacetaldehyde, which subsequently converts to phenylacetic acid. []

Relevance: N-Methylphenelzine highlights an alternative metabolic pathway for phenelzine and demonstrates the impact of N-methylation on MAO inhibitory activity. []

Hydralazine

Compound Description: Hydralazine is a hydrazine compound and a clinically used antihypertensive drug. Like phenelzine, it can act as a substrate for adrenal methyltransferases. [] Additionally, hydralazine has shown promise in reducing neuropathic pain and offering neuroprotection following spinal cord injury, potentially by scavenging acrolein. []

Relevance: Hydralazine shares the hydrazine functional group with phenelzine and demonstrates similar susceptibility to enzymatic methylation. [] Additionally, it highlights the potential therapeutic application of targeting acrolein in spinal cord injury, a pathway also implicated in phenelzine's neuroprotective effects. []

L-Tryptophan

Compound Description: L-Tryptophan is an essential amino acid and a precursor to serotonin. Co-administration of L-tryptophan with phenelzine has been reported to cause a toxic syndrome characterized by diaphoresis, hyperreflexia, tremor, myoclonus, and hallucinations, possibly due to excessive serotonin levels. []

Relevance: L-Tryptophan's interaction with phenelzine, leading to potential serotonin toxicity, highlights the importance of considering dietary and supplemental tryptophan intake in patients on MAOIs. []

Isoproterenol

Compound Description: Isoproterenol is a non-selective beta-adrenergic agonist that can induce myocardial damage. Pretreatment with phenelzine has shown protective effects against isoproterenol-induced myocardial necrosis in rats, evidenced by improved cardiac glycogen levels, reduced serum enzyme markers of cardiac damage, and less severe histopathological changes. []

Relevance: The protective effect of phenelzine against isoproterenol-induced myocardial damage suggests potential cardioprotective properties beyond its antidepressant effects. []

Amitriptyline

Compound Description: Amitriptyline is a tricyclic antidepressant. In clinical trials involving patients with atypical depression, phenelzine demonstrated superior efficacy compared to amitriptyline. [, , ] This difference is particularly pronounced in patients experiencing panic attacks. [] Additionally, phenelzine showed a better side effect profile in some cases, with amitriptyline causing significant QRS and QTc prolongation in ECG. []

Relevance: Comparing phenelzine to amitriptyline in clinical trials highlights the distinct efficacy and tolerability profiles of these antidepressants, especially in specific depressive subtypes. [, , , , ]

Moclobemide

Compound Description: Moclobemide is a reversible MAO-A inhibitor. Unlike phenelzine, moclobemide at standard doses (300-600mg) achieves a lower MAO-A occupancy (74%) in the brain compared to phenelzine (87%). Higher doses of moclobemide (900-1200mg) are required to achieve comparable occupancy to phenelzine. []

Relevance: Comparing moclobemide and phenelzine provides insights into the relationship between MAO-A occupancy and clinical efficacy in MDE, potentially informing the development and dosing of novel MAO inhibitors. []

Tranylcypromine

Compound Description: Tranylcypromine is another irreversible MAO inhibitor, similar to phenelzine. In a clinical trial involving patients with treatment-resistant depression, tranylcypromine and phenelzine showed comparable efficacy. Both drugs were associated with a significant reduction in depressive symptoms but also had a similar incidence of side effects. []

Relevance: This comparison between tranylcypromine and phenelzine suggests that while both are effective in treatment-resistant depression, neither demonstrates a clear advantage, highlighting the need for personalized treatment approaches. []

(-)-Deprenyl

Compound Description: (-)-Deprenyl (selegiline) is a selective MAO-B inhibitor. When combined with 2-phenylethylamine, (-)-deprenyl produced a decrease in the motor-suppressant effects of the beta-adrenoceptor agonist salbutamol in rats, indicating a potential downregulation of beta-adrenoceptors. []

Relevance: While phenelzine itself can induce beta-adrenoceptor downregulation, the combination of (-)-deprenyl and 2-phenylethylamine achieving a similar effect suggests a potential role of 2-phenylethylamine, a metabolite of phenelzine, in this process. []

2-Phenylethylamine

Compound Description: 2-Phenylethylamine is an endogenous trace amine and a metabolite of phenelzine. Chronic administration of 2-phenylethylamine in rats has been shown to decrease the motor-suppressant effects of the beta-adrenoceptor agonist salbutamol, indicating a potential downregulation of beta-adrenoceptors. This effect is similar to that observed with chronic phenelzine administration. []

Relevance: The ability of 2-phenylethylamine, a metabolite of phenelzine, to induce beta-adrenoceptor downregulation suggests it may contribute to some of phenelzine's pharmacological effects. []

Chlorgyline

Compound Description: Chlorgyline is an irreversible and selective MAO-A inhibitor. Like phenelzine, chronic chlorgyline treatment significantly decreased the density of I2 imidazoline-preferring receptors in rat brain and liver. []

Relevance: The similar effect of chlorgyline and phenelzine on I2 imidazoline-preferring receptors suggests a potential shared mechanism of action for these irreversible MAO inhibitors. []

Isocarboxazid

Compound Description: Isocarboxazid is a non-selective and irreversible MAO inhibitor. Similar to phenelzine, chronic isocarboxazid treatment resulted in a significant decrease in the density of I2 imidazoline-preferring receptors in both the rat brain and liver. []

Relevance: The comparable effect of isocarboxazid and phenelzine on I2 imidazoline-preferring receptors suggests a potential common mechanism underlying the action of these irreversible MAO inhibitors. []

Clordimeform

Compound Description: Clordimeform is a reversible MAO-A inhibitor. Unlike the irreversible MAO inhibitors like phenelzine, chronic treatment with clordimeform did not affect the density of I2 imidazoline-preferring receptors in rat brain and liver. []

Relevance: This difference between clordimeform and phenelzine suggests that the downregulation of I2 imidazoline-preferring receptors might be specifically linked to irreversible MAO inhibition. []

Relevance: The distinct effects of Ro 16-6491 compared to phenelzine on I2 imidazoline-preferring receptors highlight the potential differences between reversible and irreversible MAO-B inhibition. []

3-Phenylpropargylamine

Compound Description: 3-Phenylpropargylamine is an irreversible MAO inhibitor. In in vitro studies, 3-phenylpropargylamine, similar to phenelzine, displayed moderate affinity for I2 imidazoline-preferring receptors in both the brain and liver. []

Relevance: The shared ability of 3-phenylpropargylamine and phenelzine to bind to I2 imidazoline-preferring receptors, albeit with moderate affinity, suggests a potential interaction with these receptors as part of their pharmacological effects. []

Source and Classification

Phenelzine is derived from phenethylamine, a naturally occurring compound found in various plants. It belongs to the class of monoamine oxidase inhibitors, which are further categorized into selective and non-selective types. Phenelzine is classified as a non-selective inhibitor, affecting both monoamine oxidase A and B enzymes . This classification is significant as it influences its therapeutic applications and side effects.

Synthesis Analysis

Methods of Synthesis

The synthesis of phenelzine can be achieved through several methods, with varying yields and complexities. A common method involves the reaction of phenethyl bromide with hydrazine hydrate in ethanol, which subsequently forms phenelzine sulfate . Another efficient synthesis pathway includes:

  1. Starting Materials: Phenethylamine and hydrazine hydrate.
  2. Reaction Conditions: The reaction is typically conducted in toluene at elevated temperatures (around 90°C) for optimal yield.
  3. Isolation: The product is isolated through recrystallization from diethyl ether after the reaction mixture is cooled and filtered.

Technical Details

The synthesis often employs techniques such as thin-layer chromatography for monitoring the reaction progress, along with spectroscopic methods (Nuclear Magnetic Resonance and Mass Spectrometry) for characterizing the final product .

Molecular Structure Analysis

Phenelzine has a molecular formula of C8H12N2C_8H_{12}N_2 and a molecular weight of 152.19 g/mol. Its structure consists of a phenyl group attached to an ethylhydrazine moiety, where the hydrazine functional group (-NH-NH2) contributes significantly to its pharmacological properties.

Structural Data

  • IUPAC Name: 2-phenylethylhydrazine
  • CAS Number: 51-71-8
  • Molecular Geometry: The compound exhibits a planar structure due to the conjugation between the phenyl ring and the hydrazine group.
Chemical Reactions Analysis

Phenelzine undergoes various chemical reactions that are pivotal in its pharmacological activity. The primary reaction involves irreversible inhibition of monoamine oxidase enzymes, which prevents the breakdown of neurotransmitters.

Technical Details

  1. Inhibition Mechanism: Phenelzine binds covalently to the active site of monoamine oxidase, leading to prolonged increases in neurotransmitter levels.
  2. Metabolism: It is metabolized primarily in the liver through oxidation pathways, yielding metabolites such as phenylacetic acid and parahydroxyphenylacetic acid .
Mechanism of Action

Phenelzine's mechanism primarily involves the irreversible inhibition of monoamine oxidase A and B. This action results in increased concentrations of serotonin, norepinephrine, and dopamine within synaptic clefts, enhancing mood regulation and anxiety relief.

Process Data

  • Time to Effect: Clinical benefits typically manifest after 2 weeks of treatment.
  • Half-Life: The half-life of phenelzine is approximately 11.6 hours, but its effects can last much longer due to enzyme inhibition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 110–112 °C.
  • Solubility: Soluble in water; solubility increases with temperature.

Chemical Properties

  • pH: Typically neutral.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses indicate that phenelzine exhibits characteristics typical of hydrazines, including reactivity towards electrophiles due to the presence of nitrogen atoms in its structure .

Applications

Phenelzine is primarily used in clinical settings for:

  • Treatment of Depression: Particularly effective for atypical depression.
  • Anxiety Disorders: Demonstrated efficacy in panic disorders.
  • Research Applications: Investigated for potential neuroprotective effects in conditions like stroke and traumatic brain injury due to its influence on neurotransmitter balance .

Properties

CAS Number

51-71-8

Product Name

Phenelzine

IUPAC Name

2-phenylethylhydrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2

InChI Key

RMUCZJUITONUFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNN

Solubility

1.11e+01 g/L

Synonyms

2 Phenethylhydrazine
2-Phenethylhydrazine
beta Phenylethylhydrazine
beta-Phenylethylhydrazine
Fenelzin
Nardelzine
Nardil
Phenelzine
Phenelzine Sulfate
Phenethylhydrazine
Sulfate, Phenelzine

Canonical SMILES

C1=CC=C(C=C1)CCNN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.